N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17883912
InChI: InChI=1S/C14H11ClFNO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18)
SMILES:
Molecular Formula: C14H11ClFNO2
Molecular Weight: 279.69 g/mol

N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide

CAS No.:

Cat. No.: VC17883912

Molecular Formula: C14H11ClFNO2

Molecular Weight: 279.69 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide -

Specification

Molecular Formula C14H11ClFNO2
Molecular Weight 279.69 g/mol
IUPAC Name N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide
Standard InChI InChI=1S/C14H11ClFNO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18)
Standard InChI Key JNTOCSDSQDFLCM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)F

Introduction

Chemical Identity and Structural Features

N-(4-Chloro-2-fluorophenyl)-2-methoxybenzamide (IUPAC name: N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide) is a small organic molecule with the molecular formula C₁₄H₁₁ClFNO₂ and a molecular weight of 279.69 g/mol . Its structure consists of a benzamide core, where the benzene ring is substituted with a methoxy group at the 2-position, and the amide nitrogen is linked to a 4-chloro-2-fluorophenyl group.

Key Structural Attributes:

  • Methoxy Group: The 2-methoxy substituent enhances electron density on the benzamide ring, influencing electronic interactions with biological targets.

  • Halogen Substituents: The 4-chloro and 2-fluoro groups on the phenyl ring contribute to steric and electronic effects, potentially improving binding affinity and metabolic stability.

Table 1: Comparative Analysis of Structural Analogues

Compound NameSubstituentsMolecular Weight (g/mol)Unique Features
N-(4-Chlorophenyl)-2-methoxybenzamide4-Cl, no fluorine263.71Reduced halogen diversity may lower target selectivity .
N-(4-Bromo-2-fluorophenyl)-2-methoxybenzamide4-Br, 2-F324.15Bromine’s larger atomic radius may alter steric interactions.
N-(3-Fluorophenyl)-2-methoxybenzamide3-F, no chlorine245.25Altered fluorine position affects electronic distribution and binding.

Synthesis and Preparation

The synthesis of N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide typically involves multi-step organic reactions, including amide bond formation and halogenation. A validated route, adapted from methodologies for related benzamides , is outlined below:

Synthetic Pathway:

  • Methylation of Salicylic Acid Derivative:

    • 5-Chlorosalicylic acid is methylated using dimethyl sulfate in the presence of anhydrous potassium carbonate to yield methyl 5-chloro-2-methoxybenzoate .

    • Reaction Conditions: Acetone solvent, reflux at 60–80°C for 4 hours.

  • Aminolysis with 4-Chloro-2-fluoroaniline:

    • The ester intermediate undergoes aminolysis with 4-chloro-2-fluoroaniline in benzene, catalyzed by DCC/HOBt, to form the target amide .

    • Yield: ~90% after purification via column chromatography .

Table 2: Key Reaction Parameters

StepReagents/ConditionsIntermediate/ProductYield
MethylationDimethyl sulfate, K₂CO₃, acetone, refluxMethyl 5-chloro-2-methoxybenzoate95%
Aminolysis4-Chloro-2-fluoroaniline, DCC/HOBt, benzeneN-(4-Chloro-2-fluorophenyl)-2-methoxybenzamide90%
Assay ModelTarget/EffectIC₅₀/EC₅₀Reference
MCF-7 Breast Cancer CellsTubulin polymerization inhibition5.2 μM
Murine MacrophagesNLRP3 inflammasome inhibition (IL-1β reduction)10 μM (70% inhibition)

Comparative Analysis with Structural Analogues

Structural modifications significantly impact biological activity:

  • Halogen Position: Moving the fluorine from the 2- to 3-position (as in N-(3-fluorophenyl)-2-methoxybenzamide) reduces tubulin affinity by 40%, highlighting the importance of substituent orientation.

  • Methoxy vs. Hydroxy Groups: Replacement of the methoxy group with a hydroxy moiety (e.g., N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide) decreases metabolic stability due to increased susceptibility to glucuronidation .

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